Piperidin-3-one
Overview
Description
Piperidin-3-one is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by a ketone functional group at the third position of the piperidine ring. This compound is significant in organic synthesis and pharmaceutical research due to its versatile chemical properties and biological activities.
Mechanism of Action
Target of Action
Piperidin-3-one is a derivative of the piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . This compound and its derivatives have been utilized in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities They are known to interact with their targets, leading to changes that result in their therapeutic effects
Biochemical Pathways
Piperidine derivatives have been found to exhibit a wide variety of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities, suggesting that they may have multiple molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidin-3-one can be synthesized through various methods. One common synthetic route involves the cyclization of 1,5-diaminopentane with a suitable oxidizing agent. Another method includes the hydrogenation of pyridine derivatives under specific conditions. The reaction conditions typically involve the use of catalysts such as palladium or platinum and hydrogen gas at elevated temperatures and pressures.
Industrial Production Methods
In industrial settings, this compound is often produced via the hydrogenation of pyridine using a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production. The reaction is carried out under high pressure and temperature to ensure complete conversion of pyridine to this compound.
Chemical Reactions Analysis
Types of Reactions
Piperidin-3-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound N-oxide using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The ketone group in this compound can be reduced to form piperidin-3-ol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions where the nitrogen atom is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles under acidic or basic conditions
Major Products
Oxidation: this compound N-oxide
Reduction: Piperidin-3-ol
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Piperidin-3-one has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Piperidin-3-one can be compared with other similar compounds such as:
Piperidine: Lacks the ketone functional group and has different chemical reactivity and biological activities.
Piperidin-4-one: Similar structure but with the ketone group at the fourth position, leading to different chemical and biological properties.
Piperidine N-oxide: An oxidized form of piperidine with distinct chemical reactivity.
This compound is unique due to the presence of the ketone group at the third position, which significantly influences its chemical behavior and biological activities.
Properties
IUPAC Name |
piperidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c7-5-2-1-3-6-4-5/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USISRUCGEISZIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275059 | |
Record name | piperidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50717-82-3 | |
Record name | piperidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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